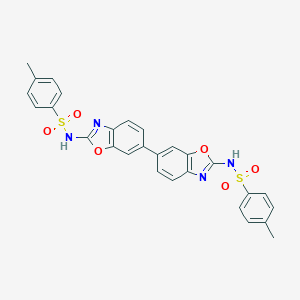amino]acetamide](/img/structure/B296166.png)
N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide, also known as DMMA, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. DMMA is a member of the class of compounds known as sulfonamides, which are widely used in medicinal chemistry due to their antibacterial and antifungal properties.
作用機序
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. This compound has also been found to inhibit the activity of the protein Hsp90, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase and Hsp90, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory effects, and has been shown to reduce the production of certain pro-inflammatory cytokines in vitro.
実験室実験の利点と制限
N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and is stable under a variety of conditions. This compound is also relatively non-toxic, which makes it suitable for use in in vitro and in vivo studies. However, there are also some limitations to the use of this compound in lab experiments. One limitation is that it is not very water-soluble, which can make it difficult to work with in certain experimental settings. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
将来の方向性
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide. One area of interest is in the development of new cancer therapies based on this compound. Researchers are also interested in studying the effects of this compound on other diseases, such as neurodegenerative diseases and inflammatory disorders. Additionally, there is interest in developing new synthetic methods for this compound that could make it more accessible for use in research. Finally, there is interest in studying the safety and efficacy of this compound in humans, which could lead to the development of new pharmaceuticals based on this compound.
Conclusion:
This compound is a promising compound with potential use in a variety of research applications. Its inhibitory effects on enzymes and proteins involved in cell growth and proliferation make it a promising candidate for the development of new cancer therapies. This compound also has anti-inflammatory effects, and has been shown to have potential use in the treatment of neurodegenerative diseases. While there are some limitations to the use of this compound in lab experiments, its relative ease of synthesis and non-toxic nature make it a valuable tool for researchers. Future research on this compound will likely focus on the development of new therapeutic applications and the study of its safety and efficacy in humans.
合成法
N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxyaniline with 2-methoxy-5-methylbenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with N-methylglycine methyl ester. The final product is obtained after purification using column chromatography.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been found to have potential use in a variety of research applications. One such application is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, and has also been found to be effective in reducing tumor growth in animal models. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C19H24N2O6S |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
N-(2,5-dimethoxyphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide |
InChI |
InChI=1S/C19H24N2O6S/c1-13-6-8-17(27-5)18(10-13)28(23,24)21(2)12-19(22)20-15-11-14(25-3)7-9-16(15)26-4/h6-11H,12H2,1-5H3,(H,20,22) |
InChIキー |
NZZJTRVWKVVAEF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=C(C=CC(=C2)OC)OC |
正規SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=C(C=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296083.png)

![1-[2-(2-{2-[2-oxo-3-(1-phenylvinyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethoxy}ethoxy)ethyl]-3-(1-phenylvinyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B296086.png)
![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate](/img/structure/B296088.png)
![Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate](/img/structure/B296089.png)
![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate](/img/structure/B296090.png)





![N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine](/img/structure/B296104.png)
![2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)](/img/structure/B296106.png)
![2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone](/img/structure/B296108.png)
